Geranyl formate

Overview

Description

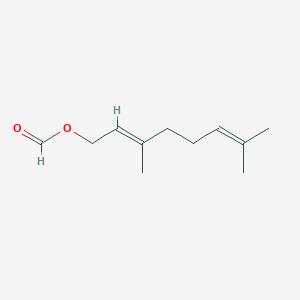

Geranyl formate is an organic compound with the molecular formula C11H18O2. It is a colorless to light yellow liquid with a pleasant, fresh, and floral aroma. This compound is primarily used in the fragrance industry due to its appealing scent, which is reminiscent of roses and other floral notes .

Mechanism of Action

Target of Action

Geranyl formate is a naturally occurring ester found in various essential oils It’s known that this compound and similar compounds interact with a variety of cellular targets, including enzymes and receptors, to exert their biological effects .

Mode of Action

It’s known that this compound, like other terpenes, can interact with cellular targets to modulate their function . This can lead to changes in cellular processes and responses. More research is needed to fully understand the specific interactions of this compound with its targets.

Biochemical Pathways

This compound is a derivative of geraniol, a monoterpenoid alcohol . Geraniol is involved in the biosynthesis of several important biochemical compounds . It’s converted into geranyl pyrophosphate, a key intermediate in the biosynthesis of terpenes . This compound may also be involved in similar biochemical pathways, but more research is needed to confirm this.

Result of Action

This compound and similar compounds are known to have various biological activities, including antioxidant and anti-inflammatory properties . More research is needed to fully understand the specific effects of this compound’s action.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds can affect the solubility and bioavailability of this compound. Additionally, factors such as temperature, pH, and light exposure can influence the stability of this compound . More research is needed to fully understand how environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Geranyl formate is typically synthesized through the esterification of geraniol with formic acid. The reaction is catalyzed by an acid, often in the presence of anhydrous calcium chloride to facilitate the process. The reaction conditions usually involve heating the mixture to around 100°C .

Industrial Production Methods: In industrial settings, this compound can also be produced using ionic liquid catalysts. This method offers advantages such as high efficiency, mild reaction conditions, and simpler post-reaction treatment. The ionic liquid catalyzes the esterification reaction between formic acid and geraniol, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: Geranyl formate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound oxide.

Reduction: It can be reduced to form geraniol.

Substitution: this compound can participate in substitution reactions where the formate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.

Major Products:

Oxidation: this compound oxide.

Reduction: Geraniol.

Substitution: Various substituted geranyl derivatives depending on the reagents used.

Scientific Research Applications

Geranyl formate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

Industry: It is widely used in the fragrance industry to create perfumes, lotions, and other scented products

Comparison with Similar Compounds

Geraniol: A monoterpenoid and an alcohol, geraniol is the primary component of citronella oil and rose oil. It shares a similar floral scent with geranyl formate but differs in its chemical structure and properties.

Citronellol: Another monoterpenoid, citronellol has a similar scent profile but is primarily used as an insect repellent.

Linalool: A naturally occurring terpene alcohol, linalool has a floral scent and is used in various fragrance products.

Uniqueness of this compound: this compound stands out due to its unique ester structure, which imparts a distinct floral aroma that is highly valued in the fragrance industry. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Biological Activity

Geranyl formate is an ester derived from geraniol and formic acid, classified within the group of monoterpenes. This compound has garnered interest due to its diverse biological activities, including potential applications in pest control, antioxidant properties, and effects on human health. In this article, we will explore the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound has the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol. Its structure consists of a geranyl group (C₈H₁₄) linked to a formate group (HCOO), which contributes to its unique chemical behavior and biological interactions.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies on the essential oil of Pelargonium graveolens, which contains this compound, demonstrated significant antimicrobial effects against bacteria and fungi. The essential oil's composition included 6.2% this compound alongside other active compounds like β-citronellol and citronellyl formate .

2. Pheromonal Activity

This compound has been identified as a component of aggregation pheromones in house dust mites (Dermatophagoides farinae and Dermatophagoides pteronyssinus). In behavioral assays, both male and female mites showed significant attraction to synthetic this compound at concentrations of 10 ng and 100 ng, suggesting its potential use in pest management strategies . The study quantified the amounts of this compound released by these mites, indicating its relevance in their communication and mating behaviors.

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. In one study, it was shown to reduce oxidative stress markers in vitro, indicating its potential role as an antioxidant agent . The results suggested that this compound could help mitigate damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

Case Studies

Case Study 1: Antinociceptive Effects

A study investigated the antinociceptive (pain-relieving) properties of several monoterpenes, including geranyl acetate (closely related to this compound). The results indicated that these compounds could modulate pain pathways effectively, although specific data for this compound was not detailed. This suggests a need for further research into its analgesic properties .

Case Study 2: Application in Pest Control

In pest control research, this compound's efficacy as an aggregation pheromone for house dust mites was explored. The findings showed that synthetic forms of geranyl and neryl formates could be utilized in lure-and-kill systems for effective mite management, potentially reducing allergen exposure related to these pests .

Table 1: Biological Activities of this compound

Table 2: Behavioral Response to this compound

| Mite Species | Dose (ng) | Attraction Significance (p-value) |

|---|---|---|

| Dermatophagoides farinae | 10 | <0.01 |

| Dermatophagoides farinae | 100 | <0.05 |

| Dermatophagoides pteronyssinus | 10 | <0.01 |

| Dermatophagoides pteronyssinus | 100 | <0.01 |

Properties

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMZVFJYMPNUCT-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC=O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047614 | |

| Record name | Geranyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colorless to pale yellow liquid/fresh, leafy, rose-like odour | |

| Record name | Geranyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/300/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 3 ml 80% alcohol (in ethanol) | |

| Record name | Geranyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/300/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.906-0.920 | |

| Record name | Geranyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/300/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

105-86-2 | |

| Record name | Geranyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-formate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geranyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72O586X6ZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the reported antifungal properties of geranyl formate?

A1: this compound exhibits fungicidal activity against Candida albicans and Cryptococcus neoformans, fungi associated with candidiasis and cryptococcosis, respectively. [] This antifungal activity appears to be temperature-independent, suggesting a mechanism other than membrane disruption or cell division inhibition. []

Q2: Has this compound demonstrated any insecticidal properties?

A2: Yes, this compound shows larvicidal activity against Aedes aegypti mosquitoes. [] Its LD50 value against one-day-old larvae was determined to be 58.5 ppm. []

Q3: Can this compound act as a pheromone?

A3: Research indicates that this compound functions as an aggregation pheromone for both the American house dust mite (Dermatophagoides farinae) and the European house dust mite (Dermatophagoides pteronyssinus). [] This discovery holds potential for developing novel house dust mite control strategies.

Q4: Does this compound play a role in plant-insect interactions?

A4: Studies suggest that this compound, emitted by apple trees, plays a role in the olfactory system of the apple buprestid beetle (Agrilus mali). [] The beetle's odorant binding protein 8 (AmalOBP8) demonstrates a strong binding affinity for this compound. [] This interaction likely contributes to the beetle's ability to locate host plants.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol.

Q6: How is this compound typically analyzed?

A6: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed to identify and quantify this compound in various matrices, including essential oils and plant extracts. [, , , ]

Q7: How does the extraction method influence the analysis of this compound?

A7: Headspace-solid phase microextraction (HS-SPME) and conventional steam distillation (SD) can yield different this compound concentrations in hop samples. [] This difference highlights the importance of selecting an appropriate extraction method based on the sample matrix and research objectives.

Q8: Are there any alternative extraction methods for this compound?

A8: Yes, hydrodistillation is another common method used for extracting this compound, particularly from plant materials like rose-scented geranium. [, , ]

Q9: What factors can influence the this compound content in plants?

A9: Several factors influence the concentration of this compound in plants. These include:

- Cultivar: Different cultivars of the same plant species can exhibit variations in their essential oil profiles, including this compound content. For instance, rose-scented geranium cultivars like 'Bourbon', 'China', 'Egypt', 'Rober's Lemon Rose', and 'Frensham' show varying this compound concentrations. []

- Season/Harvesting time: Seasonal variations and harvesting time can significantly impact essential oil composition, including this compound levels. [, , ]

- Growth stage/Leaf age: Essential oil yield and composition, including this compound content, change with leaf ontogeny in rose-scented geranium. [, ] Younger leaves tend to have higher concentrations of this compound. []

- Environmental factors: Factors like soil sodicity, drought stress, and the presence of weeds can influence this compound content in plants like rose-scented geranium. [, , ]

- Genetic factors: Polyploid seedlings of rose-scented geranium have been shown to have higher this compound content compared to cutting seedlings, suggesting a genetic influence on its production. []

Q10: How does storage impact this compound stability in essential oils?

A10: Improper storage conditions, particularly the presence of water, can lead to a significant decrease in this compound content in rose-scented geranium oil over time. [] Proper storage, including drying over anhydrous sodium sulfate and using airtight containers, helps maintain this compound levels. []

Q11: Can this compound be chemically synthesized?

A11: Yes, this compound can be synthesized chemically, as demonstrated by its use in Y-tube assays to assess its pheromone activity in house dust mites. []

Q12: Does this compound have applications in materials science?

A12: Research highlights the potential of this compound as an environmentally friendly shrinking agent for waste-expanded polystyrene (EPS). [] Its linear structure grants it superior dissolving power compared to some cyclic monoterpenes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.